5-Bromo-4-cyanoquinoline-N-oxide
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Overview
Description
5-Bromo-4-cyanoquinoline-N-oxide is a chemical compound with the molecular formula C10H5BrN2O and a molecular weight of 249.07 g/mol It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-cyanoquinoline-N-oxide typically involves the bromination of 4-cyanoquinoline followed by oxidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for the oxidation step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-cyanoquinoline-N-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can yield various quinoline derivatives with different functional groups .
Scientific Research Applications
5-Bromo-4-cyanoquinoline-N-oxide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-4-cyanoquinoline-N-oxide involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to interact with DNA and proteins, potentially leading to the inhibition of key biological processes. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s ability to form reactive intermediates plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-cyanoquinoline: Similar in structure but lacks the N-oxide group.
8-Bromo-4-cyanoquinoline-N-oxide: Another brominated quinoline derivative with a different substitution pattern.
5,7-Dibromo-8-hydroxyquinoline: A compound with additional bromine and hydroxyl groups.
Uniqueness
5-Bromo-4-cyanoquinoline-N-oxide is unique due to its specific substitution pattern and the presence of the N-oxide group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
5-bromo-1-oxidoquinolin-1-ium-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O/c11-8-2-1-3-9-10(8)7(6-12)4-5-13(9)14/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIZCMXPISODHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=[N+](C=CC(=C2C(=C1)Br)C#N)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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